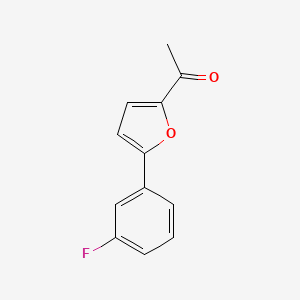

![molecular formula C20H21NO3S3 B3006137 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2185590-67-2](/img/structure/B3006137.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their antimicrobial properties and their ability to inhibit enzymes like carbonic anhydrases, which are crucial for various physiological functions.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene-sulfonamide derivatives has been reported in the literature. For instance, a new synthetic route for 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, a precursor for sulfonamide derivatives, has been developed due to the high cost of commercial availability. This innovative method is expected to facilitate the preparation of various sulfonamide compounds, including the one .

Molecular Structure Analysis

Sulfonamide derivatives often exhibit interesting structural characteristics. For example, a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized and its structure was elucidated using various spectroscopic techniques and X-ray diffraction. The molecular geometry and vibrational frequencies were also calculated using Density Functional Theory (DFT), which can be applied to understand the structure of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, leading to a range of biological activities. The synthesized compounds can be modified to enhance their activity, as seen in the case of tetrahydronaphthalene-sulfonamide derivatives, which were converted from biologically inactive to highly active products. Such modifications can be crucial in the development of new pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The stability of the molecule, charge delocalization, and hyperconjugative interactions can be analyzed using NBO analysis. Additionally, the atomic charges, frontier molecular orbitals, and molecular electrostatic potential provide insights into the reactivity and interaction of these compounds with biological targets. These properties are essential for understanding the behavior of the compound in biological systems .

Case Studies and Biological Activity

Sulfonamide derivatives have been evaluated for their antimicrobial activities against various pathogenic strains. For instance, some tetrahydronaphthalene-sulfonamide derivatives exhibited potent antimicrobial effects, and their cytotoxic evaluation indicated a marked safety profile towards human normal cells. Furthermore, QSAR studies have been carried out to correlate the molecular properties with the observed biological activities .

In another study, sulfonamide derivatives derived from indanes and tetralines were synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. These studies provide valuable case examples of the potential therapeutic applications of sulfonamide derivatives, including the compound of interest .

Aplicaciones Científicas De Investigación

Herbicidal Activity

- Synthesis and Herbicidal Activity : A study by Hosokawa et al. (2001) synthesized optically active sulfonamide derivatives with herbicidal activity. They found that the (S)-isomers of these compounds were the active forms for herbicidal applications (Hosokawa et al., 2001).

Carbonic Anhydrase Inhibition

- Inhibition of Human Carbonic Anhydrase Isozymes : Akbaba et al. (2014) investigated the inhibition effects of similar sulfonamide derivatives on human carbonic anhydrase isozymes hCA I and hCA II. They found significant inhibitory effects against these isozymes (Akbaba et al., 2014).

Antimicrobial Applications

- Synthesis and Antimicrobial Evaluation : A study by Mohamed et al. (2021) involved synthesizing new tetrahydronaphthalene-sulfonamide derivatives with potent antimicrobial properties. These compounds showed marked activity against various bacterial and fungal strains (Mohamed et al., 2021).

Thromboxane Receptor Antagonism

- Cyclopentane-1,3-Dione Thromboxane Receptor Antagonists : Wang et al. (2014) synthesized derivatives of sulfonamides with potent antagonistic effects on the thromboxane A2 prostanoid receptor. These compounds were found to be significantly more active than their parent compounds (Wang et al., 2014).

Fluorescence Sensing

- Fluorescence Sensing and Imaging : A study by Mondal et al. (2015) explored a naphthalene-based sulfonamide as a fluorescent probe for the selective detection of Al3+ ions. This application demonstrates the potential of these compounds in fluorescence sensing and intracellular imaging (Mondal et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S3/c22-18(20-8-7-19(26-20)16-9-10-25-13-16)12-21-27(23,24)17-6-5-14-3-1-2-4-15(14)11-17/h5-11,13,18,21-22H,1-4,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLNPTZDPLILRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3006054.png)

![3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3006057.png)

![2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3006059.png)

![3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate](/img/structure/B3006061.png)

![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)

![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)

![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)

![(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3006071.png)

![2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B3006072.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006073.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B3006074.png)